2-Methoxydibenzo[b,f]thiepine
Description
Overview of Seven-Membered Heterocyclic Compounds in Chemical Sciences
Seven-membered heterocyclic compounds are a class of organic molecules characterized by a seven-atom ring structure containing at least one heteroatom, such as sulfur, nitrogen, or oxygen. numberanalytics.com These compounds are of considerable interest in medicinal chemistry and materials science due to their presence in many biologically active molecules and their unique chemical properties. numberanalytics.comnih.gov The synthesis of these structures can be achieved through various methods, including ring-closure, ring-expansion, and cycloaddition reactions. numberanalytics.com The class of seven-membered heterocycles includes, but is not limited to, azepines (containing nitrogen), oxepines (containing oxygen), and thiepines (containing sulfur). numberanalytics.comslideshare.net
Structural Classification and Nomenclature of Dibenzo[b,f]thiepine Derivatives
Dibenzo[b,f]thiepine is a tricyclic heterocyclic compound. Its structure consists of a central seven-membered thiepine (B12651377) ring fused to two benzene (B151609) rings. wikipedia.orgnih.gov The nomenclature "dibenzo" indicates the two fused benzene rings, "[b,f]" specifies the fusion positions on the central heterocyclic ring, and "thiepine" denotes the seven-membered ring containing a sulfur atom. wikipedia.org Derivatives of this scaffold are named based on the type and position of substituents on the dibenzo[b,f]thiepine core. For example, 2-Methoxydibenzo[b,f]thiepine indicates a methoxy (B1213986) group (-OCH3) attached to the second carbon atom of one of the benzene rings.
The parent compound, thiepine (C6H6S), is an unstable and antiaromatic molecule. wikipedia.org However, the fusion of benzene rings in dibenzo[b,f]thiepine lends it greater stability. X-ray crystallography studies have revealed that dibenzo[b,f]thiepine and its derivatives possess a non-planar, boat-like conformation. wikipedia.org
Research Significance of the Dibenzo[b,f]thiepine Core with Specific Reference to Methoxy Substitution
The dibenzo[b,f]thiepine scaffold is a key structural motif in a variety of compounds with significant biological activities. nih.govmdpi.com Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, and antipsychotic agents. nih.govmdpi.comnih.gov
The introduction of a methoxy group onto the dibenzo[b,f]thiepine scaffold can significantly influence its chemical and biological properties. The methoxy group is an electron-donating group, which can alter the electron density distribution within the molecule, thereby affecting its reactivity and interaction with biological targets. mdpi.com For instance, the synthesis of 2-chloro-6-methoxydibenzo[b,f]thiepin-10(11H)-one was a key step in the preparation of potential neuroleptic metabolites. cas.cz Furthermore, research into methoxy-substituted dibenzo[b,f]oxepines, a related class of compounds, has shown that the position of the methoxy group can impact the molecule's chemical shift and electron density, which in turn influences its reactivity. mdpi.com
Historical Context of Dibenzo[b,f]thiepine and Analogous Scaffold Research
Research into dibenzo[b,f]thiepine and related tricyclic compounds has a history dating back to the mid-20th century. Early studies focused on the synthesis and exploration of the fundamental chemical properties of these scaffolds. beilstein-journals.org For example, as early as the 1950s, the extrusion of sulfur from thiepine derivatives was utilized to synthesize polycyclic aromatic compounds. beilstein-journals.org Over the decades, the focus has expanded to include the investigation of their pharmacological potential. For instance, zotepine, a dibenzo[b,f]thiepine derivative, was studied as a neuroleptic drug in the late 1970s. nih.gov The development of synthetic methodologies, such as the Friedel-Crafts reaction, has been instrumental in constructing the dibenzocycloheptene framework, a carbocyclic analog of dibenzo[b,f]thiepine. More recent research continues to explore new synthetic routes and biological applications for these versatile scaffolds. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3g/mol |
IUPAC Name |
3-methoxybenzo[b][1]benzothiepine |
InChI |
InChI=1S/C15H12OS/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3 |
InChI Key |
LBIWOXUIEQZZAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Methoxydibenzo B,f Thiepine and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized dibenzo[b,f]thiepine derivatives. Each technique offers unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOE) for Positional Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of dibenzo[b,f]thiepine derivatives. farmaciajournal.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for positional assignments on the tricyclic framework. farmaciajournal.combch.ro
In ¹H NMR spectra of analogous dibenzo[b,e]thiepins, aromatic protons typically resonate in the range of δ 7.13–8.06 ppm. farmaciajournal.com The protons on the methylene (B1212753) bridge (position 6) of the thiepine (B12651377) ring often appear as broad singlets, indicating their distinct chemical environments. For example, in some derivatives, these protons (H-6A and H-6B) appear at δ 5.10 and 4.40 ppm. bch.ro The asymmetry induced by the sulfur atom and substituents can lead to complex splitting patterns and a wider range of chemical shifts for the aromatic protons. bch.robch.ro
¹³C NMR spectroscopy complements the proton data, with aromatic carbons appearing in the δ 124–142 ppm region. The methoxy (B1213986) carbon in a related derivative was assigned a shift of δ 55.50 ppm. farmaciajournal.com The methylene bridge carbon (C-6) typically resonates around δ 33-59 ppm. farmaciajournal.combch.ro The presence of syn-anti stereoisomers in some related oxime derivatives can lead to a doubling of signals in the ¹³C NMR spectrum, providing insight into the compound's stereochemistry. bch.ro
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. Nuclear Overhauser Effect (NOE) spectroscopy is particularly crucial for determining the through-space proximity of atoms, which helps to define the three-dimensional conformation and stereochemistry of the flexible seven-membered thiepine ring. rsc.org
| Nucleus | Chemical Shift (δ ppm) | Assignment Example | Reference |
|---|---|---|---|
| ¹H | 7.13 - 8.06 | Aromatic Protons | farmaciajournal.com |
| ¹H | ~5.1 / ~4.4 | Methylene Bridge Protons (H-6) | bch.ro |
| ¹³C | 124 - 142 | Aromatic Carbons | bch.ro |
| ¹³C | ~58-59 | Methylene Bridge Carbon (C-6) | bch.ro |
| ¹³C | ~55.5 | Methoxy Carbon (-OCH₃) | farmaciajournal.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular formula of a compound. nih.govrsc.org It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. d-nb.info For 2-Methoxydibenzo[b,f]thiepine (C₁₅H₁₂OS), HRMS would provide an exact mass that distinguishes it from any other compound with the same nominal mass but a different elemental formula. This technique is critical for verifying the successful synthesis of the target molecule before further characterization. nih.govd-nb.info
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov Studies on analogous dibenzo[b,f]thiepine and dibenzo[b,e]thiepin-11(6H)-one structures reveal that the central seven-membered thiepine ring typically adopts a non-planar, distorted boat conformation. researchgate.netiucr.org This puckering is a key feature of the tricyclic system.
The geometry is often described as V-shaped, with a significant dihedral angle between the two fused benzene (B151609) rings. For instance, in dibenzo[b,e]thiepin-11(6H)-one, this angle was measured to be 56.5 (1)°. researchgate.netnih.gov For another analogue, 3,9-dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine, the dihedral angle was found to be 48.35 (14)°. iucr.org These structural parameters are crucial for understanding how the molecule might interact with biological targets. The specific conformation of this compound would be influenced by the position of the methoxy group and any intermolecular interactions in the crystal lattice.
Table 2: Selected Crystallographic Data for Dibenzo[b,e]thiepin-11(6H)-one
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀OS | researchgate.netresearchgate.net |
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| Dihedral Angle (Benzene Rings) | 56.5 (1)° | researchgate.netnih.gov |
| Conformation of Thiepin Ring | Distorted Boat | researchgate.netnih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. mvpsvktcollege.ac.in For this compound, the IR spectrum would be expected to show several characteristic absorption bands.
Key expected absorptions include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹, in the range of 3030-3080 cm⁻¹. nih.gov
Aliphatic C-H stretching: The olefinic protons of the thiepine ring would also contribute in this region.
Aromatic C=C stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene rings. libretexts.org
C-O-C stretching (Aryl ether): A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) would be expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings appear in the fingerprint region (below 900 cm⁻¹), providing clues about the substitution pattern. libretexts.org
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Aryl-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |
| C-O-Aryl (Ether) | Symmetric Stretch | 1020 - 1075 | Strong |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoisomerization Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The dibenzo[b,f]thiepine scaffold contains a conjugated system of π-electrons, which gives rise to characteristic absorptions in the UV region, typically corresponding to π→π* transitions. nih.gov
Studies on related dibenzo[b,f]oxepines, which are structurally similar, show that these molecules can undergo light-induced E/Z isomerization, a process that can be monitored using UV-Vis spectroscopy. mdpi.com Upon irradiation with light of a specific wavelength, the absorption spectrum changes, indicating a shift in the equilibrium between isomers. mdpi.com For example, azo-dibenzo[b,f]oxepine derivatives show absorption maxima for π→π* transitions between 371 nm and 446 nm, which shift upon photoisomerization. mdpi.com While photoisomerization is most commonly studied in derivatives containing photoswitchable groups like azo-bonds, the inherent photostability and electronic properties of the dibenzo[b,f]thiepine core itself are also of interest. scispace.com The methoxy group on the 2-position would act as an auxochrome, likely causing a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound.
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the structure and properties of molecules like this compound. wikipedia.orgresearchgate.net These calculations can predict molecular geometries, conformational energy landscapes, and spectroscopic properties. nih.gov
For the dibenzo[b,f]thiepine system, computational studies are valuable for several reasons:
Conformational Analysis: The seven-membered thiepine ring is flexible and can exist in multiple conformations, such as the boat and twist-boat forms. beilstein-journals.org Computational methods can calculate the relative energies of these conformers and the energy barriers for their interconversion, which is often a low-energy process. beilstein-journals.org
Geometric Parameters: DFT calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography. For example, a DFT calculation on a related dibenzo[b,e]thiepin-11-one predicted a dihedral angle of 46.2°, reasonably close to the experimental value of 56.5°. nih.gov
Spectroscopic Prediction: Theoretical models can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. scielo.org.mx Comparing these predicted spectra with experimental results helps to validate both the structural assignment and the computational model.
Excited State Properties: Advanced calculations can explore the properties of the molecule in its electronic excited states. Studies on dibenzo[b,f]thiepin (B8686691) and its oxepine analogue suggest that the molecule may planarize in its lowest singlet excited state, a phenomenon driven by excited-state aromaticity according to Baird's rule for 8π-electron systems. scispace.com
These computational tools provide a molecular-level understanding that is often inaccessible through experimental means alone, offering a powerful synergy with spectroscopic and crystallographic techniques. wikipedia.org
Density Functional Theory (DFT) Calculations for Optimized Geometries and Ground-State Structures
Density Functional Theory (DFT) has become a primary tool for predicting the physical and chemical properties of molecules. mdpi.com It is a computational method that can accurately determine molecular geometry, spectroscopic properties, and chemical reactivity. scirp.org The core principle of DFT is that the ground-state energy of a system is a unique functional of the electron density. cmu.edu
The first step in a theoretical study is typically the geometry optimization of the molecule. nih.gov For compounds like this compound, DFT calculations are employed to find the most stable, low-energy three-dimensional arrangement of atoms. Methods such as the B3LYP hybrid functional are commonly used for this purpose. ajchem-a.comresearchgate.net The geometries predicted by DFT are generally reliable and show close agreement with experimental data obtained from X-ray diffraction. nih.gov For a related analogue, dibenzo[b,f]oxepine, geometry optimization has been performed using the DFT B3LYP/6-311++G(2d,p) method to calculate its optimum structure. mdpi.comnih.gov These calculations provide the foundational data for further analysis of the molecule's conformation, flexibility, and electronic properties.
Analysis of Molecular Conformation and Non-Planarity (e.g., Basket/Saddle-shaped)
Computational studies on the dibenzo[b,f]thiepine scaffold and its analogues consistently reveal a non-planar structure. The central seven-membered ring prevents the two flanking benzene rings from lying in the same plane. Analysis of the dibenzo[b,f]oxepine analogue shows that the scaffold is not planar and adopts a basket conformation in solution. mdpi.comnih.gov
In the ground state, the structure is often described as resembling a butterfly or having a "saddle-shape," with the aromatic rings significantly bent. nih.gov This inherent non-planarity is a defining characteristic of the dibenzo[b,f]thiepine and dibenzo[b,f]oxepine systems, arising from the fusion of the seven-membered thiepine or oxepine ring with the two phenyl groups.
Calculation of Dihedral Angles and Conformational Flexibility
The non-planarity of the dibenzo[b,f]thiepine system is quantitatively described by the dihedral angle between the two aromatic rings. For the analogous dibenzo[b,f]oxepine derivatives, DFT calculations have shown that the dihedral angles between the aromatic rings are in the range of 64.9–68.8°. mdpi.comnih.gov In other related dibenzo derivatives, these angles can vary, with values around 35° to 41.5° being reported, indicating that the degree of twisting is influenced by substituents and the nature of the bridging atoms. researchgate.net
This conformational flexibility is a key feature, with the dihedral angles reflecting a balance of intramolecular forces like sterics and intermolecular forces related to crystal packing. iucr.org The flexibility allows the molecule to adopt various conformations, which can be critical for its interaction with biological targets.
Table 1: Calculated Dihedral Angles for Dibenzo[b,f]oxepine Analogues
| Compound Class | Dihedral Angle Range (°) | Method |
| Dibenzo[b,f]oxepines | 64.9 - 68.8 | DFT B3LYP/6-311++G(2d,p) mdpi.comnih.gov |
| Dibenzo[d,f] iucr.orgdioxepines | 35 - 43.1 | X-ray Diffraction researchgate.net |
Quantum Chemical Parameters (e.g., Frontier Molecular Orbitals: HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability. scirp.orgphyschemres.org A large HOMO-LUMO gap implies high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. ajchem-a.com DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap, providing insight into the electronic transitions and charge transfer interactions within the molecule. scirp.orgresearchgate.net
Table 2: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. physchemres.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. physchemres.org |
| HOMO-LUMO Gap (ΔE) | Energy difference between E(LUMO) and E(HOMO). | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.orgajchem-a.com |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Can be related to E(HOMO). |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Can be related to E(LUMO). |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Indicates the overall electron-attracting power. researchgate.net |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Related to the HOMO-LUMO gap; molecules with large gaps are "harder". researchgate.net |
Modeling of Solvation Effects (e.g., Polarizable Continuum Model, PCM)
The properties and conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. mdpi.comnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. nih.gov
This approach allows for the calculation of molecular properties in a more realistic, solution-phase environment. For instance, PCM has been used in conjunction with DFT to show that dibenzo[b,f]oxepine adopts a basket conformation in solution. mdpi.comnih.gov Such models are crucial for accurately predicting the behavior of molecules under practical experimental conditions.
Database Mining and Cheminformatics for Structural Data (e.g., Cambridge Structural Database)
The Cambridge Structural Database (CSD) is the world's primary repository for experimentally determined 3D crystal structures of small organic and metal-organic molecules. biokeanos.comresearchgate.net Established in 1965, the CSD contains over a million entries, with each structure being manually curated and enriched with bibliographic, chemical, and physical property information. biokeanos.compsds.ac.uk
This database is an invaluable resource for structural elucidation. Researchers can mine the CSD to find existing crystal structures of this compound or its close analogues. The structural information contained within the CSD, such as bond lengths, bond angles, and dihedral angles from X-ray crystallography, provides a benchmark for validating and refining the results obtained from theoretical calculations like DFT. nih.gov The CSD can be accessed through various software suites that allow for searching, visualization, and analysis of the structural data. wisc.edu
Structure Activity Relationship Sar Studies of 2 Methoxydibenzo B,f Thiepine Derivatives
Fundamental Principles and Methodologies of SAR
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores the link between the chemical structure of a molecule and its biological activity. wikipedia.orgnumberanalytics.com The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties, and consequently, how it interacts with biological targets like proteins, enzymes, and receptors. oncodesign-services.com By systematically modifying a molecule's structure and observing the resulting changes in its biological effects, researchers can identify the key structural features responsible for its desired activity. wikipedia.orgoncodesign-services.com This knowledge is then used to guide the design of new, more potent, and selective compounds. numberanalytics.com
The process of SAR analysis typically involves several key steps. oncodesign-services.com It begins with the identification of a "lead compound," a molecule that exhibits a desired biological effect. Medicinal chemists then synthesize a series of analogs by making systematic modifications to the lead compound's structure. These modifications can include altering the size and shape of the molecule, changing the nature and position of functional groups, and adjusting its electronic properties. solubilityofthings.com Each new analog is then tested for its biological activity using various experimental assays. oncodesign-services.com
The data gathered from these experiments allows researchers to build a qualitative or quantitative understanding of the SAR. solubilityofthings.com Qualitative SAR involves identifying which structural changes lead to an increase, decrease, or no change in activity. solubilityofthings.com Quantitative Structure-Activity Relationship (QSAR) takes this a step further by using statistical and mathematical models to establish a numerical correlation between specific physicochemical properties of the compounds and their biological activity. oncodesign-services.comsolubilityofthings.com This quantitative approach allows for more precise predictions of the activity of unsynthesized compounds. wikipedia.org
Elucidating the Role of the Methoxy (B1213986) Group in Modulating Biological Activity
The methoxy group (-OCH3) is a common substituent in many biologically active molecules, including those with a dibenzo[b,f]thiepine scaffold. nih.gov Its presence can significantly influence a compound's pharmacological profile by affecting its binding to target receptors, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The role of the methoxy group is complex and can be attributed to a combination of its electronic and steric properties.
Electronically, the methoxy group is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, while also being weakly electron-withdrawing through an inductive effect. This electronic influence can alter the electron density of the aromatic rings in the dibenzo[b,f]thiepine system, which can be crucial for interactions with biological targets. For instance, in some contexts, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a specific amino acid residue in the binding pocket of a receptor.
Studies on related tricyclic systems have demonstrated the importance of methoxy groups for biological activity. For example, in colchicine (B1669291) and its analogues, the methoxy groups on ring A are critical for binding to tubulin. csic.es The removal of specific methoxy groups has been shown to weaken binding affinity, highlighting their role as anchoring points to the protein. csic.es While direct studies on 2-methoxydibenzo[b,f]thiepine are limited, research on analogous dibenzo[b,e]oxepine derivatives has shown that the presence and position of methoxy groups can impact their antimicrobial activity. researchgate.net
Impact of Substituent Position and Nature on Receptor Interactions and Selectivity
The biological activity of dibenzo[b,f]thiepine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. wikipedia.org Altering these substituents can dramatically change a compound's potency, efficacy, and selectivity for different receptors. wikipedia.orgsolubilityofthings.com
The position of a substituent is critical because it determines the spatial orientation of the functional group and its ability to interact with specific regions of a receptor's binding site. For example, a substituent at one position might be able to form a key hydrogen bond or hydrophobic interaction that is not possible if it were located at a different position. This principle has been observed in numerous classes of drugs where isomeric compounds exhibit vastly different pharmacological profiles.
The nature of the substituent is equally important. Key properties of substituents that influence receptor interactions include:
Size and Shape: The steric bulk of a substituent can influence how well the molecule fits into the binding pocket.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its ability to form electrostatic or pi-stacking interactions.
Lipophilicity: The hydrophobicity or hydrophilicity of a substituent can impact the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors can lead to strong, specific interactions with the receptor.
For instance, in the development of antipsychotic agents based on tricyclic scaffolds, the introduction of specific substituents on the aromatic rings has been a key strategy for modulating activity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Similarly, in the context of dibenzo[b,e]thiepine derivatives, the replacement of an oxygen atom with its bioisosteric sulfur atom was found to significantly improve antimicrobial activity, demonstrating the profound impact of changing the core heteroatom. researchgate.net
Conformational Requirements for Optimized Biological Response
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like dibenzo[b,f]thiepine derivatives, which can adopt multiple conformations, understanding the preferred "bioactive conformation" — the shape the molecule adopts when it binds to its target — is essential for designing more effective drugs.
The dibenzo[b,f]thiepine ring system is not planar and exists in a boat-like conformation. beilstein-journals.orgresearchgate.net This non-planar structure gives rise to a specific spatial arrangement of the two benzene (B151609) rings and any substituents they may carry. The degree of folding and the dihedral angles between the rings are key conformational parameters. researchgate.net These parameters can be influenced by the nature of the substituents on the rings.
The central seven-membered thiepine (B12651377) ring can undergo a ring inversion process, flipping between two boat conformations. beilstein-journals.org The energy barrier for this inversion and the relative stability of the different conformations can be affected by substituents. The specific conformation that is recognized by a biological receptor will be the one that provides the optimal complementary fit to the binding site.
For example, in the related dibenzo[b,f]oxepine series, computational studies have shown that the scaffold adopts a basket-like conformation in solution, with significant dihedral angles between the aromatic rings. nih.gov This pre-organization of the molecule into a specific three-dimensional shape is likely crucial for its interaction with biological targets. The conformational flexibility or rigidity of the tricyclic system can also impact binding affinity; a more rigid molecule may have a higher affinity if its low-energy conformation matches the bioactive conformation, but it may be inactive if it cannot adopt the required shape.
Comparative SAR Analysis with Dibenzo[b,f]oxepine Analogues and Other Tricyclic Systems
Comparing the SAR of this compound derivatives with their dibenzo[b,f]oxepine counterparts and other tricyclic systems provides valuable insights into the role of the core scaffold and its heteroatoms. Dibenzo[b,f]thiepines and dibenzo[b,f]oxepines are isosteric, meaning they have a similar shape and size, but the replacement of the sulfur atom with an oxygen atom can lead to significant differences in their electronic properties, bond angles, and, consequently, their biological activities.
Furthermore, dibenzo[b,f]thiepines are part of a broader class of tricyclic compounds that have been extensively studied for their pharmacological properties, including antidepressants and antipsychotics. mdpi.comsemanticscholar.org Comparing the SAR of dibenzo[b,f]thiepines with these other tricyclic systems, such as dibenzocycloheptenes and phenothiazines, can help to identify common structural features required for activity at specific receptors, as well as features that confer selectivity. For instance, the nature of the side chain attached to the central ring is often a critical determinant of activity in these classes of compounds.
The following table provides a comparative overview of key properties of dibenzo[b,f]thiepine and dibenzo[b,f]oxepine scaffolds.
| Feature | Dibenzo[b,f]thiepine | Dibenzo[b,f]oxepine |
| Heteroatom | Sulfur (S) | Oxygen (O) |
| Key Properties | Synthon for azulene (B44059) derivatives | Antidepressant, anxiolytic, and antitumor activities |
| Electronic Properties | Distinct electronic properties due to sulfur's polarizability | Different electronic distribution compared to thiepine analogue |
| Synthetic Utility | Precursor for functionalized derivatives | Pivotal synthons for polycyclic azulenes and heteroazulenes |
Application of In Silico Approaches to SAR Studies
In recent years, computational methods, often referred to as in silico approaches, have become an indispensable tool in drug discovery and SAR studies. biointerfaceresearch.comnih.gov These methods use computer simulations and modeling to predict the biological activity and physicochemical properties of molecules, thereby accelerating the drug design process and reducing the need for extensive and costly experimental work. biointerfaceresearch.com For complex molecules like this compound derivatives, in silico tools can provide valuable insights into their interactions with biological targets.
Ligand-Based and Structure-Based Design Principles
In silico SAR studies can be broadly categorized into two main approaches: ligand-based design and structure-based design.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules that are known to be active at the target of interest. By comparing the structural and physicochemical properties of these active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. Quantitative Structure-Activity Relationship (QSAR) models are also a key component of ligand-based design, providing mathematical equations that correlate molecular descriptors with biological activity.
Structure-based drug design , on the other hand, is applicable when the three-dimensional structure of the biological target (e.g., a protein or enzyme) has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. ethernet.edu.et This approach involves using computational docking programs to predict how a ligand (e.g., a this compound derivative) will bind to the active site of the target. ccij-online.org Docking algorithms explore various possible conformations and orientations of the ligand within the binding site and calculate a "docking score" that estimates the binding affinity. ccij-online.org This allows researchers to visualize the key interactions between the ligand and the target, such as hydrogen bonds and hydrophobic interactions, and to rationally design modifications to the ligand that will improve these interactions and, consequently, its potency and selectivity. ethernet.edu.et
The following table summarizes the key aspects of ligand-based and structure-based design.
| Design Principle | Basis | Requirement | Application |
| Ligand-Based Design | Analysis of known active compounds | A set of molecules with known biological activity | Pharmacophore modeling, QSAR, virtual screening |
| Structure-Based Design | 3D structure of the biological target | Known 3D structure of the target protein | Molecular docking, visualization of ligand-target interactions, rational design of new ligands |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of this compound derivatives with various biological targets. These computational studies provide valuable insights that guide the synthesis and prioritization of new compounds with desired pharmacological profiles.
For instance, docking studies have been employed to investigate the interactions of dibenzo[b,f]thiepine derivatives with targets such as the androgen receptor and 5α-reductase, which are implicated in prostate cancer. galaxypub.co These simulations help in identifying key amino acid residues within the active site that are crucial for binding. For example, the trifluoromethyl group of certain derivatives has been shown to interact with specific amino acid residues in the active site of the estrogen receptor α (ERα), contributing to high binding affinity. researchgate.net
In the context of anticancer research, molecular docking has been used to predict the binding affinity of dibenzo[b,f]thiepine and dibenzo[b,f]oxepine derivatives to estrogen receptors, revealing that some compounds exhibit strong binding affinity for ERα over ERβ. researchgate.net Similarly, docking simulations of novel heterocyclic derivatives with the estrogen-related receptor-gamma (ERRγ) have identified compounds with high docking scores and favorable binding energies, suggesting their potential as anticancer agents. ajms.iq
Furthermore, molecular docking has been utilized to understand the anti-inflammatory potential of related heterocyclic compounds by simulating their interaction with proteins like bovine serum albumin (BSA). mdpi.com These studies help in analyzing binding affinities and identifying the specific molecular interactions that contribute to the observed biological activity. mdpi.com The use of software like UCSF ChimeraX and BIOVIA Discovery Studio Visualizer allows for detailed analysis of the predicted molecular interactions between ligands and their target proteins. mdpi.com
The insights gained from molecular docking, combined with experimental data, are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors for various therapeutic targets.
Prediction of Activity Profiles and Target Hypotheses
The prediction of activity profiles and the formulation of target hypotheses for this compound derivatives are largely driven by their structural similarity to known bioactive molecules and computational screening methods. The dibenzo[b,f]thiepine scaffold itself is a recognized pharmacophore present in drugs with antipsychotic properties, such as zotepine. researchgate.net This has led to the exploration of its derivatives for a range of biological activities.
Based on the core structure, researchers have hypothesized and investigated various potential therapeutic applications for these derivatives, including:
Anticancer Activity: A significant area of research has been the evaluation of dibenzo[b,f]thiepine derivatives as potential anti-breast cancer agents. researchgate.netrsc.org The design of these compounds is often based on their structural analogy to tamoxifen (B1202). rsc.org Computational studies have also explored their potential as dual inhibitors of the androgen receptor and 5α-reductase for prostate cancer treatment. galaxypub.co
Antimicrobial Activity: Studies have shown that some dibenzo[b,e]thiepine derivatives exhibit broad-spectrum antimicrobial activity. researchgate.net Interestingly, the oxidation of the sulfur atom in the thiepine ring to a sulfone can enhance this activity. researchgate.netresearchgate.net
Neuroleptic Activity: The structural resemblance to antipsychotic drugs has prompted investigations into the neuroleptic potential of these compounds. grafiati.com For example, derivatives of 10-piperazino-10,11-dihydrodibenzo[b,f]thiepins have been studied for their effects on the central nervous system. grafiati.com
Anti-inflammatory and Analgesic Properties: The related dibenzo[b,f]oxepine scaffold has been associated with anti-inflammatory and analgesic activities. acs.orgtandfonline.com
In silico methods play a crucial role in predicting the pharmacokinetic properties and potential toxicity of these derivatives. galaxypub.coresearchgate.net Tools like SwissADME are used to evaluate drug-likeness and ADME (absorption, distribution, metabolism, and excretion) parameters. ajms.iqresearchgate.net These predictions, combined with experimental data, help in refining target hypotheses and guiding further research. For example, in silico studies have suggested that certain dibenz[b,e]oxepine derivatives have a favorable pharmacokinetic profile with good cell membrane permeability and intestinal absorption. researchgate.net
Design of Novel this compound Derivatives Based on SAR Insights
The design of novel this compound derivatives is a direct outcome of the insights gained from Structure-Activity Relationship (SAR) studies and computational modeling. The core dibenzo[b,f]thiepine structure serves as a versatile scaffold for chemical modifications aimed at enhancing biological activity and selectivity. nih.gov
Key strategies in the design of new derivatives include:
Substitution on the Aromatic Rings: Modifications on the dibenzo rings are a common approach. For instance, the introduction of a methoxy group at the 2-position, as in the parent compound, is a key structural feature. Further substitutions on the rings can influence lipophilicity and interaction with biological targets. researchgate.net
Modification of the Thiepine Ring: The sulfur atom in the thiepine ring is a site for chemical modification. Oxidation to the corresponding sulfone has been shown to modulate antimicrobial activity. researchgate.netresearchgate.net
Introduction of Functional Groups: The addition of various functional groups at different positions of the scaffold is a primary strategy to explore new chemical space and improve pharmacological properties. For example, the synthesis of derivatives with piperazino groups has been explored for neuroleptic activity. grafiati.com The introduction of acyl-oximino groups has also been reported. researchgate.net
Creation of Fused Systems: The dibenzo[b,f]thiepine core can be used as a synthon to construct more complex fused heterocyclic systems, such as dibenzo[e,h]azulenes, which can be further modified to obtain compounds with altered physicochemical and biological profiles. researchgate.net
Recent synthetic strategies to access these derivatives include microwave-assisted synthesis, which can offer advantages over conventional heating methods. mdpi.com Various synthetic methodologies, such as those involving intramolecular McMurry reactions and palladium-catalyzed C-S bond formation, have been developed to construct the dibenzo[b,f]thiepine framework. nih.govmdpi.comresearchgate.net
The design and synthesis of these novel derivatives are often guided by a specific therapeutic goal. For example, in the development of anti-breast cancer agents, derivatives are designed as analogues of existing drugs like tamoxifen, incorporating the tricyclic dibenzo[b,f]thiepine core. researchgate.netrsc.org
Below is a table summarizing some of the synthesized dibenzo[b,f]thiepine derivatives and their intended applications based on SAR insights.
| Derivative Type | Design Rationale/Modification | Targeted Activity |
| Substituted Dibenzo[b,f]thiepines | Tamoxifen analogues with a tricyclic core and pendant phenyl rings. researchgate.net | Anti-breast cancer researchgate.netrsc.org |
| 10-Piperazino-10,11-dihydrodibenzo[b,f]thiepins | Introduction of a piperazine (B1678402) moiety. grafiati.com | Neuroleptic grafiati.com |
| 2-Methyl-dibenzo[b,e]thiepine-5,5-dioxides | Oxidation of the thiepine sulfur to a sulfone. researchgate.net | Antimicrobial researchgate.netresearchgate.net |
| Fused Dibenzo[e,h]azulenes | Annulation of five-membered heterocycles to the dibenzo[b,f]thiepin (B8686691) scaffold. researchgate.net | Varied biological profiles researchgate.net |
| 2-Methyl-O-acyl-oximino-dibenzo[b,e]thiepines | Acylation of an oxime intermediate. researchgate.net | Antimicrobial researchgate.net |
This systematic approach of designing, synthesizing, and evaluating new derivatives based on accumulated SAR data continues to drive the discovery of potentially valuable therapeutic agents derived from the this compound scaffold.
Mechanistic Investigations of Biological Activities Associated with Dibenzo B,f Thiepine Systems Excluding Clinical Human Data
Mechanisms of Neuroleptic and Psychotropic Action
Dibenzo[b,f]thiepine derivatives, analogous to other tricyclic compounds like dibenzo[b,f]oxepines, have been investigated for their effects on the central nervous system. researchgate.net Their neuroleptic and psychotropic actions are primarily understood through their interaction with key neurotransmitter systems.
The therapeutic efficacy of many antipsychotic drugs is correlated with their ability to antagonize dopamine (B1211576) D2 receptors. nih.govwikipedia.org Typical antipsychotics exhibit high affinity for D2 receptors, which they block in various dopaminergic pathways in the brain. wikipedia.org Atypical antipsychotics also block D2 receptors but often have a strong affinity for serotonin (B10506) 5-HT2A receptors as well. wikipedia.orgnih.gov This dual antagonism is a widely accepted hypothesis for their "atypical" profile. nih.gov
The modulation of these receptors by atypical antipsychotics can alter the excitability of serotonin and dopamine neurons, which may contribute to their effectiveness in mood disorders. mdpi.com For example, antagonism of 5-HT2A receptors can lead to increased dopamine activity in certain brain regions, potentially mitigating some of the side effects associated with potent D2 blockade. wikipedia.org Furthermore, interactions with 5-HT2C receptors are also believed to play a role in the mechanism of action of some atypical antipsychotics. nih.govmdpi.com While direct binding data for 2-Methoxydibenzo[b,f]thiepine on these specific receptors is not detailed in the provided search results, related dibenzo[b,f]oxepine derivatives have been shown to possess high affinity for dopamine D-4 receptors, indicating that the general scaffold interacts with the dopaminergic system. mdpi.com
Table 1: Receptor Binding Profiles of Antipsychotic Drug Classes
| Drug Class | Primary Receptor Targets | Key Mechanistic Feature |
|---|---|---|
| Typical Antipsychotics | Dopamine D2 Receptors | High-affinity blockade of D2 receptors. nih.govwikipedia.org |
| Atypical Antipsychotics | Dopamine D2 and Serotonin 5-HT2A/2C Receptors | Antagonism of both D2 and 5-HT2A receptors. wikipedia.orgnih.gov |
| Dibenzo[b,f]oxepine Derivatives | Dopamine D-4 Receptors | High affinity reported for this receptor subtype. mdpi.com |
Certain derivatives of the related dibenzo[b,f]oxepine scaffold have demonstrated depressant effects on the central nervous system, leading to sedative and anticonvulsant properties. mdpi.com For instance, 10-(dimethylaminomethyl)dibenzo[b,f]oxepine is noted for its adrenolytic and CNS depressant actions, making it useful as a sedative and an enhancer of anesthesia. mdpi.com The sedative effects of some antipsychotics are linked to their affinity for various receptors, including histamine (B1213489) and adrenergic receptors. cuni.cz
The anticonvulsant activity observed in some novel quinazoline-based heterocyclic compounds has been evaluated in maximal electroshock and subcutaneous pentylenetetrazole-induced seizure models in mice. nih.gov While the specific pathways for dibenzo[b,f]thiepines are not elucidated, the sedative and anticonvulsant effects likely stem from broad modulation of CNS activity, a characteristic shared by many tricyclic compounds. mdpi.comnih.gov
Ligand Binding and Modulation of Neurotransmitter Receptors (Dopamine D2, Serotonin 5-HT2A/2C)
Molecular Mechanisms of Anticancer Activity
A significant area of research for dibenzo[b,f]thiepine and oxepine analogs is their potential as anticancer agents, specifically through their interaction with the microtubule network, which is crucial for cell division. mdpi.com
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that form the mitotic spindle during cell division. mdpi.com The proper functioning of this spindle is essential for accurate chromosome segregation. mdpi.com Chemical agents that disrupt microtubule dynamics can arrest cancer cells in mitosis, leading to programmed cell death (apoptosis). mdpi.comoncotarget.com
Dibenzo[b,f]oxepine derivatives have been identified as potential microtubule polymerization inhibitors. mdpi.com This mechanism is shared by other anticancer compounds which can disrupt the delicate balance of microtubule shortening and extension. mdpi.com For example, studies on other novel heterocyclic compounds, referred to as Microtubins, have shown that they inhibit microtubule polymerization both in vitro and in cells, leading to mitotic arrest and apoptosis. oncotarget.com This inhibition prevents the formation of a functional mitotic spindle, a key mechanism for their anticancer effect. oncotarget.comresearchgate.net
Several binding sites exist on tubulin where chemical molecules can interact, including the colchicine (B1669291) site. mdpi.com Colchicine itself is a potent mitotic inhibitor that binds to tubulin and induces microtubule depolymerization. mdpi.commdpi.com However, its high toxicity to healthy cells limits its therapeutic use. mdpi.com Consequently, there is significant interest in finding new compounds that interact with the colchicine binding site but have a better therapeutic index. mdpi.com
In silico and in vitro studies have shown that dibenzo[b,f]oxepine derivatives can interact with the colchicine binding site on tubulin. mdpi.com Molecular modeling suggests these molecules bind within this pocket through hydrophobic interactions, which can be stabilized by hydrogen bonds. mdpi.com The binding of these compounds to the colchicine site prevents the tubulin dimers from polymerizing into microtubules, thus exerting an antimitotic effect. mdpi.comnih.gov This mechanism is considered a promising strategy for the development of new anticancer therapies. mdpi.commdpi.com
Table 2: Research Findings on Tubulin Interaction
| Compound Class | Mechanism | Target Site | Effect |
|---|---|---|---|
| Dibenzo[b,f]oxepines | Inhibition of microtubule polymerization. mdpi.com | Colchicine binding site on tubulin. mdpi.com | Mitotic arrest and apoptosis. mdpi.com |
| Colchicine | Induces microtubule depolymerization. mdpi.commdpi.com | Colchicine binding site on tubulin. mdpi.comnih.gov | Potent but toxic mitotic inhibitor. mdpi.com |
| 2-Methoxyestradiol | Inhibits tubulin polymerization and suppresses microtubule dynamics. nih.gov | At or near the colchicine site. nih.gov | Mitotic arrest. nih.gov |
Inhibition of Microtubule Polymerization
Anti-inflammatory Mechanism(s)
The dibenzo[b,f]thiepine scaffold and its analogs also exhibit potential as anti-inflammatory agents. researchgate.net The primary mechanism investigated for related heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov
The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. ptfarm.pl A major goal in modern drug design is the development of selective COX-2 inhibitors, as COX-1 has a protective role in the gastrointestinal tract, and its inhibition is associated with unwanted side effects. mdpi.comptfarm.pl
Studies on novel 1,2-benzothiazine and pyrimidine (B1678525) derivatives have demonstrated their ability to inhibit COX-1 and COX-2 activity. mdpi.comnih.gov Some of these compounds showed high selectivity towards COX-2, which is a desirable characteristic for an anti-inflammatory drug. nih.gov Additionally, some of these derivatives have shown an ability to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can also contribute to their anti-inflammatory profile. nih.gov While direct studies on this compound are needed, the findings on structurally related compounds suggest that COX inhibition is a plausible mechanism for its reported anti-inflammatory activity.
Antimicrobial Action Mechanisms
While specific mechanistic studies on the antimicrobial action of this compound are not extensively detailed in available research, the broader class of dibenzo[b,f]thiepine derivatives has demonstrated antimicrobial potential. Research into new pyridobenzothiepine derivatives revealed that while they exhibited weak antibacterial activity, they showed pronounced antifungal activity. shd.org.rs Another study on dibenzo[b,e]thiepine derivatives, which are structural isomers, found that replacing the oxygen atom of the corresponding dibenzo[b,e]oxepine with a sulfur atom led to a significant improvement in antimicrobial activity against various tested strains. researchgate.net
The mechanisms underlying the antimicrobial effects of these tricyclic systems can be inferred from the general principles of action for similar bioactive molecules, such as polyphenols. mdpi.com These mechanisms are often multifaceted and can include:
Disruption of Cell Membranes: The lipophilic nature of the dibenzo[b,f]thiepine core could facilitate its interaction with and insertion into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, alter permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death. mdpi.com
Inhibition of Key Enzymes: These compounds may interact with and inhibit essential microbial enzymes. The specific three-dimensional shape and electronic properties of the dibenzo[b,f]thiepine scaffold could allow it to bind to the active sites of enzymes crucial for bacterial or fungal metabolism, replication, or cell wall synthesis. mdpi.com
Metal Ion Chelation: The structure of these compounds, potentially involving the sulfur heteroatom and other functional groups, may allow for the chelation of metal ions. mdpi.com Metal ions are vital cofactors for many microbial enzymes, and sequestering them can effectively halt critical metabolic pathways. mdpi.com The synergy between polyphenolic compounds and metal ions has been shown to enhance antimicrobial activity by stabilizing the compound's structure for better interaction with microbial targets and generating damaging reactive oxygen species (ROS). mdpi.com
A study synthesizing a series of pyridobenzazepine and pyridobenzothiepine derivatives tested their in-vitro antimicrobial activity. The thiepine (B12651377) derivatives, in particular, were noted for their antifungal properties. shd.org.rs
Table 1: Antimicrobial Activity of Selected Thiepine Derivatives
| Compound Class | Activity Noted | Reference |
| Pyridobenzothiepine derivatives | Weak antibacterial activity, pronounced antifungal activity. | shd.org.rs |
| Dibenzo[b,e]thiepine derivatives | Significantly higher antimicrobial activity (MIC 25-50 μg/mL) compared to oxepine analogues. | researchgate.net |
Note: This table is interactive and can be sorted by column.
Anxiolytic Effects and Relevant Biochemical Pathways
The dibenzo[b,f]thiepine scaffold is structurally related to a class of compounds known for their effects on the central nervous system. The analogous dibenzo[b,f]oxepine framework is a key feature in molecules with antidepressant and anxiolytic properties. nih.govresearchgate.net Research into dibenzo[b,f]oxepine derivatives has identified their potential to interact with key neurotransmitter systems implicated in anxiety disorders. nih.gov
Specifically, synthetic derivatives of related tetrahydrodibenzo[b,f]furo[2,3-d]oxepins were evaluated for their in vitro binding affinities for crucial biochemical targets in anxiety pathways. nih.gov These targets included:
Serotonin (5-HT) Receptors: The 5-HT2A and 5-HT2C receptors are important modulators of mood and anxiety. Compounds that can bind to these receptors can influence serotonergic neurotransmission, a primary target for anxiolytic drugs. nih.gov
Norepinephrine (B1679862) Transporter (NET): The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. Inhibition of NET increases the availability of norepinephrine, a mechanism of action for several antidepressant and anxiolytic medications. nih.gov
While direct studies on this compound are limited, the established activity of its structural analogues suggests that its anxiolytic potential would likely be mediated through interaction with these or similar monoamine transporter and receptor systems. The specific binding profile and functional activity at these targets would determine its precise pharmacological effect.
Table 2: Potential Biochemical Targets for Anxiolytic Activity of Dibenzo[b,f]thiepine Analogues
| Biochemical Target | Function | Relevance to Anxiolysis | Reference |
| 5-HT2A Receptor | Serotonin receptor subtype | Modulation of mood, sleep, and anxiety. | nih.gov |
| 5-HT2C Receptor | Serotonin receptor subtype | Regulation of appetite, mood, and anxiety. | nih.gov |
| Norepinephrine Transporter (NET) | Reuptake of norepinephrine | Regulates norepinephrine levels in the synapse. | nih.gov |
Note: This table is interactive and can be sorted by column.
Photopharmacological Applications and Light-Activated Mechanisms
Photopharmacology is an emerging field that utilizes light to control the activity of drugs with high spatiotemporal precision. nih.govmdpi.com This approach involves incorporating a photoswitchable molecular moiety into a drug's structure, allowing its biological activity to be turned on or off with a specific wavelength of light. mdpi.com The dibenzo[b,f]thiepine scaffold, and its close analogue dibenzo[b,f]oxepine, are promising frameworks for the development of such light-activated therapeutic agents. mdpi.com
The core principle is to design a molecule that exists in two or more isomeric forms that can be interconverted by light. These isomers possess different three-dimensional shapes and, consequently, different biological activities. One isomer is designed to be biologically inactive (or significantly less active), while the other is the potent, active form of the drug. mdpi.com
The mechanism of light activation in these systems is based on photoisomerization. Studies on azo-dibenzo[b,f]oxepine derivatives, which serve as an excellent model, demonstrate this principle. mdpi.com The azobenzene (B91143) group integrated with the dibenzo-heterocycle scaffold acts as the photoswitch.
E/Z Isomerization: The molecule can exist in two geometric isomers around the azo (-N=N-) bond: the trans (E) isomer and the cis (Z) isomer. The trans form is typically more thermodynamically stable. mdpi.com
Conformational Change and Activity: This change in shape is critical for biological activity. For instance, in the context of microtubule inhibitors, the bent shape of the Z-isomer is often significantly more potent at binding to its target (tubulin) than the more linear E-isomer. mdpi.com
Reversion: The active Z-isomer can revert to the inactive E-isomer either through irradiation with a different wavelength of light or via thermal relaxation over time. This built-in "off-switch" is crucial for limiting off-target toxicity. mdpi.com
Table 3: Photoisomerization Characteristics of Azo-Dibenzo[b,f]oxepine Analogues
| Isomer | Stability | Biological Activity (Hypothesized) | Conversion Trigger | Reference |
| trans (E) | Thermodynamically stable | Low / Inactive | Irradiation with specific wavelength light | mdpi.com |
| cis (Z) | Less stable | High / Active | Thermal relaxation or different wavelength light | mdpi.com |
Note: This table is interactive and can be sorted by column.
The ability to switch a drug's activity on and off with light provides unprecedented spatiotemporal control over its therapeutic effect. mdpi.comresearchgate.net This overcomes a major limitation of conventional drugs, which are active systemically and can cause widespread side effects. mdpi.com
By administering a photoswitchable dibenzo[b,f]thiepine derivative in its inactive form, it can circulate throughout the body without causing significant effects. The drug's activity can then be confined to a specific location, such as a tumor, by precisely irradiating only that area with the activating wavelength of light. mdpi.com This local activation would generate the potent isomer directly at the target site, maximizing the therapeutic effect while minimizing damage to surrounding healthy tissue. mdpi.com This method could deliver stronger on-target effects than globally active inhibitors and simultaneously reduce accompanying side effects, representing a significant advance in precision medicine. mdpi.com
Advanced Research Avenues and Future Directions for 2 Methoxydibenzo B,f Thiepine
Development of Efficient and Sustainable Synthetic Methodologies
One significant advancement is the use of palladium-catalyzed double C-S bond formation. mdpi.com This approach utilizes a suitable palladium(0) catalyst, such as Pd(OAc)₂ or Pd₂dba₃, in combination with a specific ligand like 1,1′-bis(diphenylphosphino)ferrocene (dppf), to facilitate the cyclization. mdpi.com A notable example involves using potassium thioacetate (B1230152) as the sulfur source to react with functionalized stilbenes. mdpi.com The application of microwave irradiation in this process has proven particularly effective, drastically reducing reaction times from 14 hours to just 90 minutes and improving conversion rates. mdpi.com Other strategies include copper-mediated synthesis routes which have been shown to generate dibenzo[b,f]thiepine derivatives in very good to excellent yields. Another established method involves an SNAr-isomerisation-SNAr sequence using a sulfide (B99878) reagent with dichlorostilbene to form the dibenzo[b,f]thiepine ring. scispace.com
These modern catalytic methods represent a substantial improvement over older procedures, offering higher yields, shorter reaction times, and greater compatibility with a range of functional groups, which is crucial for synthesizing a library of derivatives based on the 2-Methoxydibenzo[b,f]thiepine scaffold.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference |
| Palladium-Catalyzed Double C-S Bond Formation | Pd(OAc)₂ or Pd₂dba₃ with dppf ligand; Potassium thioacetate | Microwave-assisted; Reduces reaction time from 14h to 90 min; Improves conversion. | mdpi.com |
| Copper-Mediated Synthesis | Copper catalyst | Generates derivatives in very good to excellent yields. | |
| SNAr-Isomerisation-SNAr Sequence | Sodium sulfide nonahydrate | Effective for constructing the core dibenzo[b,f]thiepine ring from dichlorostilbene. | scispace.com |
Chemoinformatic Approaches for Scaffold Prioritization and Library Design
Chemoinformatics has become an indispensable tool in modern drug discovery, enabling the rational design and prioritization of compound libraries. For the dibenzo[b,f]thiepine scaffold, chemoinformatic approaches can be used to predict biological activities, assess drug-likeness, and guide the synthesis of targeted libraries with improved properties. researchgate.netrsc.org
One powerful technique is the use of "shape signatures," a method that describes the three-dimensional shape of a molecule as a one-dimensional histogram. researchgate.net This approach allows for rapid screening of large virtual libraries to identify molecules with shapes complementary to a specific protein receptor, outperforming traditional docking methods in some cases and excelling at scaffold hopping. researchgate.net For this compound, shape-based screening could identify novel derivatives with high affinity and selectivity for new biological targets. researchgate.net
Furthermore, chemoinformatic analyses can evaluate key physicochemical properties and structural features. For instance, analyzing the "sp3 character" of a compound library can indicate its structural complexity and novelty, which are often desirable traits in drug candidates. researchgate.net By applying these computational tools, researchers can prioritize the this compound scaffold for specific therapeutic areas and design virtual libraries of derivatives with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles before committing to costly and time-consuming chemical synthesis. rsc.org
Application in Chemical Probes and Biological Tool Compounds
Derivatives of this compound hold significant potential as chemical probes and biological tool compounds for elucidating complex biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or in vivo context.
Given the success of dibenzo[b,f]thiepine derivatives in targeting specific receptors, such as the estrogen receptor α (ERα), they can be adapted for this purpose. nih.govnih.gov For example, a derivative named 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) has been designed and shown to target ERα. nih.gov By attaching a fluorescent tag or a reactive group for covalent labeling, such a compound could be converted into a powerful chemical probe to visualize ERα distribution, track its movement within cells, or identify its binding partners.
The core structure, particularly synthons like dibenzo[b,f]thiepin-10(11H)-one, is versatile and can be used to create a wide range of fused heterocyclic systems. researchgate.net This versatility allows for the synthesis of tailored molecules designed to probe specific enzyme active sites or receptor binding pockets, thereby advancing our understanding of their roles in disease.
Exploration of New Therapeutic Areas Based on Mechanistic Insights
While the dibenzo[b,f]thiepine class is historically associated with antipsychotics like zotepine, recent research has unveiled its potential in entirely new therapeutic areas, primarily oncology. researchgate.netresearchgate.net Mechanistic studies have been pivotal in driving this expansion.
A significant body of work has focused on the development of dibenzo[b,f]thiepine derivatives as anti-breast cancer agents. rsc.orgnih.govnih.gov These compounds are often designed as structural analogues of tamoxifen (B1202) and function as estrogen receptor α (ERα) antagonists. nih.govnih.gov Molecular docking studies have shown that the tricyclic core can occupy the same binding pocket in ERα as tamoxifen, leading to cell cycle arrest and apoptosis in ER-positive cancer cells. nih.govacs.org One derivative exhibited potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.33 µM. nih.gov
Intriguingly, some derivatives show promise for treating ER-negative breast cancer as well. The compound DTPEP not only targets ERα but also downregulates the PI3K/Akt-PKCα signaling pathway, suggesting a dual-acting mechanism that could overcome resistance and be effective in a broader range of breast cancers. nih.gov Beyond oncology, antifungal activity has also been reported for certain dibenzo[b,f]thiepine derivatives, opening another potential avenue for therapeutic development. mdpi.com
| Compound/Derivative | Therapeutic Area | Mechanism of Action/Target | Cell Line | Reported Activity (IC₅₀) | Reference |
| Dibenzo[b,f]thiepine Analogue | Breast Cancer | Estrogen Receptor α (ERα) Antagonist | MCF-7 | 1.33 µM | nih.gov |
| DTPEP | Breast Cancer | Dual ERα antagonist and PI3K/Akt-PKCα pathway inhibitor | MCF-7, MDA-MB-231 | - | nih.gov |
| Various Derivatives | Fungal Infections | Not specified | S. cerevisiae, A. brasiliensis | Significant antifungal activity | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Dibenzo[b,f]thiepine Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by accelerating timelines and improving the accuracy of predictions. researchgate.net For the dibenzo[b,f]thiepine scaffold, these technologies can be applied across the entire research and development pipeline.
Furthermore, ML models can optimize experimental parameters. For example, statistical software using mixture models has been employed to optimize the composition of microemulsions for drug delivery, a technique that could be applied to formulations of this compound derivatives. mdpi.com AI is also being used to optimize analytical methods like HPLC, streamlining the characterization process for newly synthesized compounds.
Green Chemistry Principles in the Synthesis of this compound Derivatives
Adhering to the principles of green chemistry is a critical future direction for pharmaceutical manufacturing, aiming to reduce environmental impact and improve safety. The synthesis of this compound and its derivatives can benefit significantly from these principles.
Key strategies include the use of less hazardous solvents and reagents, improving atom economy, and utilizing catalytic processes over stoichiometric ones. The development of microwave-assisted syntheses is a prime example of a greener approach, as it dramatically reduces energy consumption and reaction times. mdpi.com Similarly, exploring visible-light photocatalysis, which uses a natural and green energy source, offers a promising avenue for conducting complex chemical transformations under mild conditions, reducing the need for high temperatures and harsh reagents. acs.org
The shift from traditional multi-step, high-temperature reactions to highly efficient, catalyzed, one-pot procedures not only makes the synthesis more sustainable but also more cost-effective. mdpi.com Future research will likely focus on replacing hazardous solvents with greener alternatives like water or ethanol (B145695) and developing recyclable catalysts to further minimize the environmental footprint of producing these valuable compounds. acs.org
Q & A
Q. How can researchers ensure reproducibility when reporting synthetic procedures or computational workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
